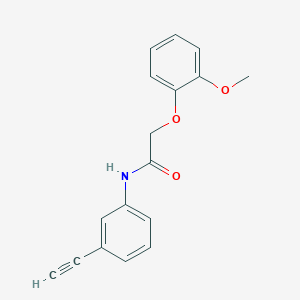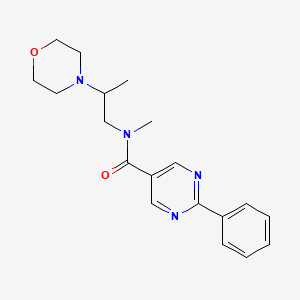![molecular formula C21H23N3O2 B5335693 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It is a potent and selective antagonist of the ionotropic glutamate receptor, particularly the AMPA receptor subtype. The compound has been extensively studied for its role in neurobiology and has shown promising results in various fields of research.
作用机制
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor and prevents the activation of the receptor by glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glutamate-mediated excitatory neurotransmission
2. Reduction of ischemia-induced neuronal damage
3. Reduction of chronic pain
4. Inhibition of cocaine-induced hyperactivity
实验室实验的优点和局限性
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective antagonist of the AMPA receptor subtype
2. Neuroprotective effects against ischemia-induced neuronal damage
3. Analgesic effects in animal models of chronic pain
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
3. Potential toxicity at high doses
未来方向
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has shown promising results in various fields of research, and there are several future directions that can be explored, including:
1. Development of this compound derivatives with improved solubility and bioavailability
2. Investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease
3. Investigation of the potential therapeutic effects of this compound in non-neurological disorders, such as cancer and inflammation
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents
Conclusion:
This compound is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It has shown promising results in various fields of research, including neuroprotection, pain management, and addiction. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored for its potential therapeutic applications.
合成方法
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone can be synthesized using several methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl isocyanate in the presence of triethylamine.
科学研究应用
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been extensively studied for its role in neurobiology, particularly in the field of glutamate receptors. It has shown promising results in various fields of research, including:
1. Neuroprotection: this compound has been shown to have neuroprotective effects against ischemia-induced neuronal damage, making it a potential therapeutic agent for stroke and other neurodegenerative diseases.
2. Pain management: this compound has been shown to have analgesic effects in animal models of chronic pain, making it a potential therapeutic agent for the treatment of chronic pain.
3. Addiction: this compound has been shown to have potential therapeutic effects in the treatment of drug addiction, particularly in the case of cocaine addiction.
属性
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)17-11-8-16(9-12-17)10-13-20-22-19-7-4-3-6-18(19)21(26)24(20)14-5-15-25/h3-4,6-13,25H,5,14-15H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWNFCLCIBXPR-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)


![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)

![1-(4-methylphenyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5335714.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
